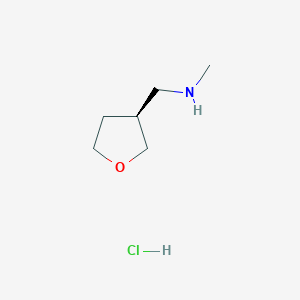
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO. It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride typically involves the Michael addition reaction of nitromethane to diethyl maleate, followed by several steps to achieve the final product. The reaction conditions often include the use of solvents like methanol or DMSO and maintaining specific temperatures to ensure the desired yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents (e.g., methanol, DMSO). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Tetrahydrofuran-3-ylmethanamine: A closely related compound with similar structural features.
3-Aminomethyltetrahydrofuran hydrochloride: Another derivative of tetrahydrofuran with comparable properties.
Uniqueness
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride is unique due to its specific methylation and hydrochloride salt form, which confer distinct chemical and physical properties. These features make it particularly useful in certain chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
N-methyl-1-[(3S)-oxolan-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
VFFGOTKKDBEREO-RGMNGODLSA-N |
Isomerische SMILES |
CNC[C@@H]1CCOC1.Cl |
Kanonische SMILES |
CNCC1CCOC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















